[(2,2,2-Trifluoroethyl)carbamoyl]formic acid [(2,2,2-Trifluoroethyl)carbamoyl]formic acid
Brand Name: Vulcanchem
CAS No.: 1156726-64-5
VCID: VC3347940
InChI: InChI=1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11)
SMILES: C(C(F)(F)F)NC(=O)C(=O)O
Molecular Formula: C4H4F3NO3
Molecular Weight: 171.07 g/mol

[(2,2,2-Trifluoroethyl)carbamoyl]formic acid

CAS No.: 1156726-64-5

Cat. No.: VC3347940

Molecular Formula: C4H4F3NO3

Molecular Weight: 171.07 g/mol

* For research use only. Not for human or veterinary use.

[(2,2,2-Trifluoroethyl)carbamoyl]formic acid - 1156726-64-5

Specification

CAS No. 1156726-64-5
Molecular Formula C4H4F3NO3
Molecular Weight 171.07 g/mol
IUPAC Name 2-oxo-2-(2,2,2-trifluoroethylamino)acetic acid
Standard InChI InChI=1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11)
Standard InChI Key XOLOJRHEZRSINZ-UHFFFAOYSA-N
SMILES C(C(F)(F)F)NC(=O)C(=O)O
Canonical SMILES C(C(F)(F)F)NC(=O)C(=O)O

Introduction

Physical and Chemical Properties

Molecular Structure and Composition

[(2,2,2-Trifluoroethyl)carbamoyl]formic acid has a molecular formula of C4H4NO3F3 and a molecular weight of 171 daltons . The structure can be represented through various notations:

PropertyValueReference
Molecular FormulaC4H4NO3F3
Molecular Weight171
SMILES NotationC(C(F)(F)F)NC(=O)C(=O)O
InChIInChI=1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11)
InChIKeyXOLOJRHEZRSINZ-UHFFFAOYSA-N

The compound features a carbamoyl group (-NH-CO-) that connects the trifluoroethyl moiety to the formic acid component. This structural arrangement contributes to its chemical behavior and reactivity.

Physical Properties

The physical properties of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid are summarized in the following table:

PropertyValueReference
Physical StateNot specified-
Density1.5±0.1 g/cm³
Polarizability10.4±0.5 10⁻²⁴cm³
Melting PointNot available
Boiling PointNot available
SolubilityNot specified-

The compound's density of approximately 1.5 g/cm³ is characteristic of fluorinated organic compounds, which typically have higher densities than their non-fluorinated counterparts . The polarizability value indicates the molecule's response to electric fields, which affects its interactions with solvents and other molecules.

Chemical Reactivity

The chemical reactivity of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid is influenced by its functional groups:

  • The carboxylic acid group (-COOH) contributes to its acidic nature and enables reactions typical of carboxylic acids, such as esterification and salt formation.

  • The carbamoyl linkage (-NH-CO-) provides an amide functionality that is relatively stable but can participate in various transformations.

  • The trifluoroethyl group (-CH2-CF3) significantly affects the electronic properties of the molecule, potentially altering reaction rates and mechanisms compared to non-fluorinated analogs.

These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl group, which can alter reaction rates and mechanisms compared to similar compounds lacking this substituent.

Applications

Pharmaceutical Applications

The unique properties of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid make it potentially valuable in pharmaceutical development:

  • The trifluoroethyl moiety enhances lipophilicity, potentially improving drug absorption and membrane permeability.

  • Increased metabolic stability could lead to extended half-life of drug compounds containing this functional group.

  • The compound could serve as a building block for synthesizing drug candidates with improved pharmacokinetic profiles.

  • Fluorinated compounds often exhibit enhanced binding affinities to target proteins, potentially increasing drug potency and selectivity.

Agrochemical Applications

In the field of agrochemicals, [(2,2,2-Trifluoroethyl)carbamoyl]formic acid may contribute to the development of:

  • Herbicides with enhanced penetration through plant cuticles due to the lipophilic trifluoroethyl group.

  • Fungicides with improved resistance to metabolic degradation, potentially extending their effectiveness.

  • Insecticides requiring specific electronic or steric properties for binding to target proteins.

The trifluoroethyl group may enhance the stability and performance of end products in these applications.

Precautionary Measures

When working with [(2,2,2-Trifluoroethyl)carbamoyl]formic acid, the following precautionary measures are recommended:

  • Personal protective equipment:

    • Protective glasses

    • Protective clothing

    • Respiratory protection (masks)

    • Chemical-resistant gloves

  • Laboratory protocols:

    • P264: Wash thoroughly after handling

    • P280: Wear protective gloves/protective clothing/eye protection/face protection

    • P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing

    • P337+P313: If eye irritation persists: Get medical advice/attention

  • Experimental considerations:

    • Work in well-ventilated areas or under fume hoods

    • Avoid inhalation, ingestion, and skin contact

    • For experiments involving toxic or irritating substances, consider using a glove box

Related Compounds

Structural Analogs

Several compounds share structural similarities with [(2,2,2-Trifluoroethyl)carbamoyl]formic acid:

  • (2,2,2-Trifluoroacetyl)glycine (TFA-Gly-OH, CAS: 383-70-0): This compound features a similar trifluoroacetyl group attached to glycine .

  • 2,2,2-trifluoroethyl fatty acid esters: These compounds contain the trifluoroethyl group attached to various fatty acids.

  • 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE): Used in polymer chemistry, this compound shares the trifluoroethyl moiety but in an ester linkage to a fluorinated acrylate.

Comparative Properties and Applications

The table below compares key aspects of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid with related compounds:

CompoundKey Structural FeaturePrimary ApplicationsDistinctive Properties
[(2,2,2-Trifluoroethyl)carbamoyl]formic acidTrifluoroethyl group with carbamoyl linkage to formic acidPharmaceutical and agrochemical building blockEnhanced lipophilicity and metabolic stability
(2,2,2-Trifluoroacetyl)glycineTrifluoroacetyl group linked to glycinePeptide chemistry, amino acid derivativeModified amino acid with altered reactivity
2,2,2-trifluoroethyl fatty acid estersTrifluoroethyl ester of fatty acidsSpecialty esters, surfactantsSurface-active properties, chemical stability
2,2,2-trifluoroethyl α-fluoroacrylateTrifluoroethyl ester with fluorinated acrylatePolymer synthesis, functional coatingsTunable wettability, improved adhesion properties

These structural variations lead to differences in reactivity, physical properties, and applications, despite sharing the common trifluoroethyl or trifluoromethyl moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator